

# A Comparative Guide to Alternative Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Fmoc-Gly-Gly-Phe-Gly-NH-CH2O-CH2COOH

Cat. No.:

B8268300

Get Quote

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The acid-labile -NH-CH2-O-CH2COOH linker represents one strategy for pH-sensitive drug release. However, the quest for an optimal therapeutic window has driven the development of a diverse array of alternative cleavable linkers with distinct release mechanisms, stability profiles, and efficacy. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of next-generation ADCs.

## **Overview of Alternative Cleavable Linkers**

Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells. These triggers can be a change in pH, the presence of specific enzymes, or a reducing environment.[1] The primary alternatives to the aforementioned acid-labile linker can be categorized as follows:

- Other Acid-Labile Linkers (Hydrazones): These linkers leverage the acidic environment of endosomes and lysosomes (pH 4.5-6.5) to trigger hydrolysis and release the payload.
   Hydrazone linkers were used in early ADCs, but concerns have been raised about their stability in circulation.
- Enzyme-Cleavable Linkers: This is the most widely used class of cleavable linkers in clinically approved ADCs. They are designed to be substrates for enzymes that are highly



expressed in tumor cells or within the lysosomal compartment.

- Peptide Linkers: Dipeptides such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala)
  are cleaved by lysosomal proteases like Cathepsin B, which is often upregulated in cancer
  cells.[2] These linkers generally exhibit good plasma stability.[3]
- β-Glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme βglucuronidase. They are known for their high stability in plasma and their hydrophilic nature, which can help to reduce aggregation of the ADC.[4]
- Redox-Sensitive Linkers (Disulfide Linkers): These linkers contain a disulfide bond that is
  cleaved in the reducing environment of the cytosol, where the concentration of glutathione is
  significantly higher than in the plasma. The stability of these linkers can be modulated by
  introducing steric hindrance around the disulfide bond.

## **Cleavage Mechanism Diagrams**

The following diagrams illustrate the cleavage mechanisms of the major classes of alternative cleavable linkers.



Click to download full resolution via product page

Caption: Cleavage of an acid-labile hydrazone linker in the acidic lysosome.



Click to download full resolution via product page

Caption: Enzyme-mediated cleavage of a peptide or β-glucuronide linker.





Click to download full resolution via product page

Caption: Redox-sensitive cleavage of a disulfide linker in the cytosol.

## **Comparative Performance Data**

The following tables summarize quantitative data from various studies. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, cell lines, and animal models used.

**Table 1: Comparative Plasma Stability of Cleavable** 

**Linkers** 

| Linker Type                                      | ADC Model  | Animal<br>Model/Matrix | Stability Metric<br>(Half-life)                       | Reference(s) |
|--------------------------------------------------|------------|------------------------|-------------------------------------------------------|--------------|
| Hydrazone                                        | Generic    | Human Plasma           | ~2 days                                               | [5]          |
| Valine-Citrulline<br>(Peptide)                   | cAC10-MMAE | Cynomolgus<br>Monkey   | ~230 hours (9.6<br>days)                              | [2]          |
| Valine-Citrulline<br>(Peptide)                   | Generic    | Mouse Plasma           | ~1-2 days (due<br>to<br>carboxylesterase<br>activity) | [5]          |
| Glutamic acid-<br>Valine-Citrulline<br>(Peptide) | Generic    | Mouse Plasma           | ~12 days                                              | [5]          |
| β-Glucuronide                                    | Generic    | Human Plasma           | Generally high stability                              | [4]          |





**Table 2: Comparative In Vitro Cytotoxicity of ADCs with** 

Cleavable Linkers

| Linker Type                           | ADC Model            | Cell Line          | IC50 (nM) | Reference(s) |
|---------------------------------------|----------------------|--------------------|-----------|--------------|
| Arylsulfate<br>(Enzyme-<br>cleavable) | Trastuzumab-<br>MMAE | BT474 (HER2+)      | 0.061     | [6]          |
| Arylsulfate<br>(Enzyme-<br>cleavable) | Trastuzumab-<br>MMAE | JIMT-1 (HER2+)     | 0.111     | [6]          |
| Valine-Citrulline<br>(Peptide)        | Trastuzumab-<br>MMAE | NCI-N87<br>(HER2+) | ~0.1-1    | [7]          |
| Silyl ether (Acid-<br>labile)         | Trastuzumab-<br>MMAE | SK-BR-3<br>(HER2+) | ~1-10     | [8]          |

**Table 3: Comparative In Vivo Efficacy of ADCs with** 

**Cleavable Linkers** 

| Linker Type                                   | ADC Model                | Animal Model         | Efficacy<br>Outcome                                                          | Reference(s) |
|-----------------------------------------------|--------------------------|----------------------|------------------------------------------------------------------------------|--------------|
| Dimethyl-<br>containing<br>disulfide          | Anti-CD22-DM1            | Mouse xenograft      | Tumor<br>regression                                                          | [9]          |
| Valine-Citrulline<br>(Peptide)                | Anti-CD30-<br>MMAE       | Mouse xenograft      | Significant tumor growth inhibition                                          | _            |
| Glucuronide-Val-<br>Cit (Tandem-<br>cleavage) | Anti-CD79b-<br>MMAE      | Rat                  | Improved<br>tolerability and<br>maintained<br>efficacy vs. Val-<br>Cit alone |              |
| Exo-linker<br>(Peptide)                       | Trastuzumab-<br>Exatecan | NCI-N87<br>xenograft | Similar tumor<br>inhibition to T-<br>DXd                                     |              |



## **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

## **In Vitro Plasma Stability Assay**

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.

#### Materials:

- ADC of interest
- Control ADC (with a known stable linker, if available)
- Plasma from relevant species (e.g., human, mouse, rat)
- Phosphate-buffered saline (PBS)
- Incubator at 37°C
- LC-MS system

#### Protocol:

- Incubate the ADC in plasma at a defined concentration (e.g., 100 μg/mL) at 37°C.
- Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
- To measure intact ADC:
  - Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).
  - Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.
- To measure released payload:



- Extract the free payload from the plasma samples (e.g., by protein precipitation with acetonitrile).
- Quantify the released payload using a calibrated LC-MS/MS method.

## In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.

#### Materials:

- Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
- · Complete cell culture medium
- · ADC, unconjugated antibody, and free payload
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Microplate reader

#### Protocol:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
   Include untreated cells as a control.
- Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
- Add 20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.



- Carefully aspirate the medium and add 150  $\mu L$  of solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and plot the doseresponse curves to determine the IC50 values.

## **Lysosomal Stability Assay**

Objective: To assess the cleavage of the linker and release of the payload in a simulated lysosomal environment.

#### Materials:

- ADC of interest
- Isolated lysosomes (e.g., from rat or human liver)
- Lysosomal assay buffer (e.g., sodium acetate buffer, pH 4.7)
- Reducing agent (e.g., DTT)
- Incubator at 37°C
- LC-MS/MS system

#### Protocol:

- Incubate the ADC with the isolated lysosomes in the lysosomal assay buffer at 37°C.
- If required for the specific linker, add a reducing agent.
- Collect aliquots at various time points.
- Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
- Extract the released payload from the reaction mixture.



 Quantify the amount of released payload at each time point using a calibrated LC-MS/MS method to determine the rate of linker cleavage.

## **ADC Linker Evaluation Workflow**

The following diagram outlines a general workflow for the evaluation and comparison of different ADC linker technologies.





Click to download full resolution via product page

Caption: A general experimental workflow for the evaluation of ADC linkers.

## Conclusion

The selection of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. While the acid-labile -NH-CH2-O-CH2COOH linker offers a pH-dependent release mechanism, a variety of alternative linkers, including enzyme-cleavable and redox-sensitive options, provide a broader range of properties. Enzyme-cleavable linkers, particularly those based on dipeptides and β-glucuronides, have demonstrated a favorable balance of plasma stability and efficient intracellular payload release, leading to their prevalence in clinically successful ADCs. The choice of the optimal linker will ultimately depend on the specific target, payload, and desired pharmacological profile of the ADC. A thorough in vitro and in vivo evaluation, as outlined in this guide, is essential for identifying the most promising linker candidate for a given therapeutic application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Peptide Linkers for Antibody-Drug Conjugates PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trends in the research and development of peptide drug conjugates: artificial intelligence aided design PMC [pmc.ncbi.nlm.nih.gov]
- 5. njbio.com [njbio.com]
- 6. Influence of antibody—drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]



- 7. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide PMC [pmc.ncbi.nlm.nih.gov]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. ADC Plasma Stability Analysis Service Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [A Comparative Guide to Alternative Cleavable Linkers for Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8268300#alternative-cleavable-linkers-to-nh-ch2-o-ch2cooh-for-adcs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com